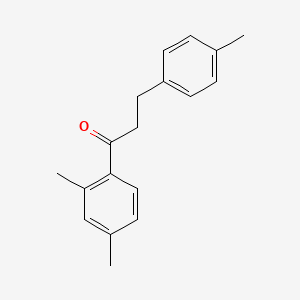

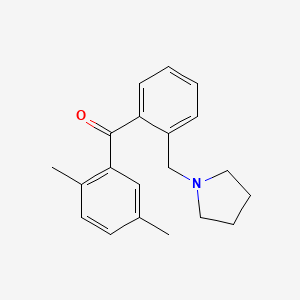

2',4'-Dimethyl-3-(4-methylphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

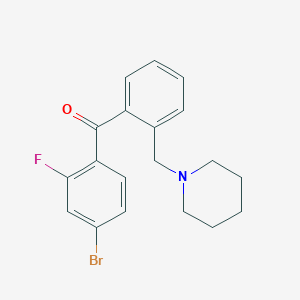

2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone is a chemical compound with the molecular formula C18H20O . It is related to a class of compounds known as propiophenones . The compound is used for experimental and research purposes .

Molecular Structure Analysis

The molecular structure of 2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone consists of 18 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . The exact structure is not provided in the search results.Scientific Research Applications

Biodegradation of Organophosphate Insecticides

- Chemotaxis and Biodegradation: Ralstonia sp. SJ98 is a microorganism that can utilize 3-methyl-4-nitrophenol (a breakdown product of fenitrothion, an organophosphate insecticide) for environmental decontamination/bioremediation purposes. This study demonstrates the microorganism's capability to degrade 3-methyl-4-nitrophenol, which is structurally related to 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone (Bhushan et al., 2000).

Stereochemistry and Bonding

- Stereochemistry and Bonding in Titanium Derivatives: Research on 2-(inden-3-yl)phenols and their cyclopentadienyl titanium derivatives, which include similar compounds, reveals insights into the solid-state structures, NMR spectra, and the interaction of these molecules (Turner et al., 2003).

Photochemical Reactions

- Photochemical Properties: Studies on phenyl-substituted 1,3-diketones, closely related to this compound, explore their irradiation properties and type II cyclization or type I cleavage reactions (Yoshioka et al., 1984).

Nonlinear Optical Properties

- Nonlinear Optical Studies: The study of hydrazones, including 2-(4-methylphenoxy) derivatives, shows potential for optical device applications such as optical limiters and switches due to their third-order nonlinear optical properties (Naseema et al., 2010).

Electron Transfer in Photochemistry

- Electron Transfer in Photochemistry: Research on ..beta..-(dimethylamino)propiophenone, a structurally similar compound, highlights electron transfer processes and biradical zwitterion formation during photochemical reactions (Encinas & Scaiano, 1979).

Antibacterial and Antifungal Activities

- Biologically Active Derivatives: Thiophene-3-carboxamide derivatives, which include dimethylamino phenyl components, exhibit antibacterial and antifungal activities, suggesting potential pharmaceutical applications (Vasu et al., 2003).

Oxidation of Chiral Titanium Enolates

- Oxidation Reactions: The enantioselective oxidation of chiral titanium enolates derived from propiophenone by different oxidants, and their effect on enantiometric excess and stereoselectivity, provides insights into chemical synthesis and stereochemistry (Adam & Prechtl, 1994).

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-4-7-16(8-5-13)9-11-18(19)17-10-6-14(2)12-15(17)3/h4-8,10,12H,9,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSABHJLIZYCSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644127 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-79-1 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

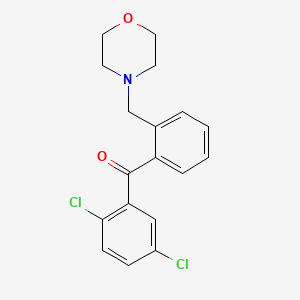

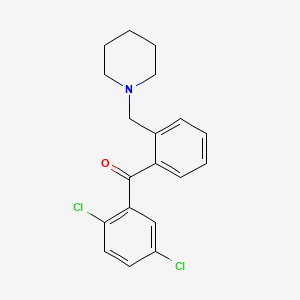

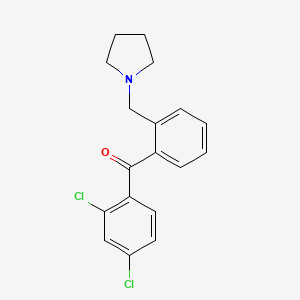

![Ethyl 8-oxo-8-[2-(piperidinomethyl)phenyl]octanoate](/img/structure/B1360449.png)

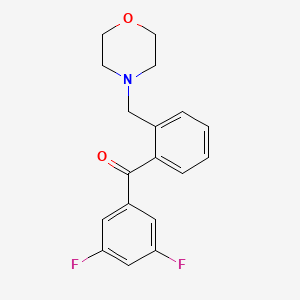

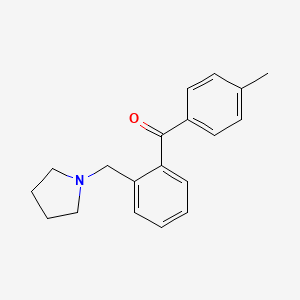

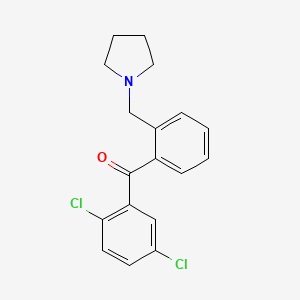

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone](/img/structure/B1360458.png)

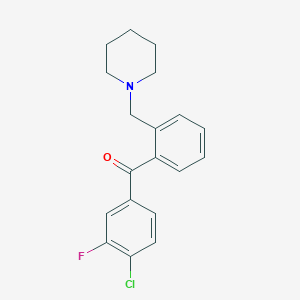

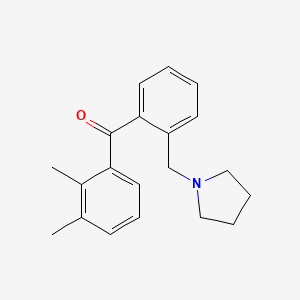

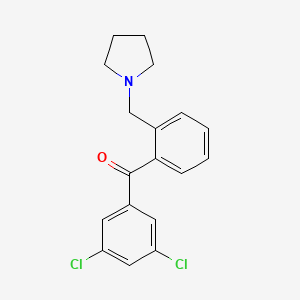

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methoxy benzophenone](/img/structure/B1360459.png)